5-(Chloromethyl)-3-methylisoxazole
Overview
Description
5-(Chloromethyl)-3-methylisoxazole is a heterocyclic organic compound characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom The compound is notable for its chloromethyl and methyl substituents, which contribute to its unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-3-methylisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylisoxazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc chloride. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial to achieving consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to remove impurities and obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 5-(Chloromethyl)-3-methylisoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced species, often involving the conversion of the chloromethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild conditions to achieve substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under controlled conditions to avoid over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to achieve selective reduction.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as azides, thiols, or ethers are formed.
Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.
Reduction Products: Reduced species with modified functional groups.
Scientific Research Applications
5-(Chloromethyl)-3-methylisoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-methylisoxazole involves its interaction with specific molecular targets, leading to various biological effects. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially inhibiting enzyme activity or altering protein function. The compound’s reactivity and ability to form stable complexes with metal ions also contribute to its biological activity.
Comparison with Similar Compounds
3-Methylisoxazole: Lacks the chloromethyl group, resulting in different reactivity and applications.
5-Methylisoxazole: Similar structure but with a methyl group instead of a chloromethyl group, leading to different chemical properties.
5-(Bromomethyl)-3-methylisoxazole:
Uniqueness: 5-(Chloromethyl)-3-methylisoxazole is unique due to the presence of both chloromethyl and methyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and form stable complexes makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
5-(chloromethyl)-3-methyl-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO/c1-4-2-5(3-6)8-7-4/h2H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBJJNWJUXXFNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427923 | |
Record name | 5-(chloromethyl)-3-methylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40340-41-8 | |
Record name | 5-(chloromethyl)-3-methylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(chloromethyl)-3-methyl-1,2-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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